Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for various chemical and pharmaceutical studies. This compound is characterized by its bicyclo[2.2.1]heptane framework, which is a common motif in many natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield alcohols or amines.
Scientific Research Applications
Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This distinguishes it from similar compounds, which may have different substitution patterns or functional groups, leading to different chemical and biological properties.
Biological Activity
Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate, also known as Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate, is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's interactions with various biological systems, its potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane framework with an amino group and a carboxylate functional group. Its stereochemistry, particularly the (2R,3R) configuration, is crucial in determining its biological activity and chemical reactivity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with enzymes and proteins involved in metabolic processes:
- Enzyme Interactions : It modulates the activity of aminotransferases, which play a vital role in amino acid metabolism.
- Gene Expression : The compound influences gene expression related to cell cycle regulation and apoptosis, indicating its potential as a therapeutic agent in cancer and other diseases.
1. Interaction with Glutamate Dehydrogenase (GDH)
This compound acts as an activator of GDH, a mitochondrial enzyme essential for insulin secretion. Studies have shown that it can enhance glucose-stimulated insulin secretion (GSIS) in pancreatic beta cells under high-glucose conditions:
- In Vitro Studies : In INS-1 cells exposed to high glucose levels, treatment with the compound blocked the reduction in GSIS and reduced cell death caused by oxidative stress induced by palmitate.
- In Vivo Studies : In diabetic db/db mice, administration of the compound improved glucose tolerance and increased the number of insulin-positive beta cells in islets compared to controls .
2. Effects on Dopaminergic Neurons
The compound has been investigated for its effects on dopaminergic neurons, particularly in models of Parkinson's disease:
- L-Dopa Transport : It has been shown to inhibit L-type amino acid transporters that facilitate L-Dopa entry into dopaminergic neurons, potentially affecting L-Dopa's therapeutic efficacy .
- Neuroprotection : In experimental models of Parkinson’s disease, this compound demonstrated neuroprotective effects by modulating gene expression related to dopamine synthesis .
Comparative Analysis with Similar Compounds
A comparative analysis highlights this compound’s unique properties relative to structurally similar compounds:
Compound Name | Structural Features | Similarity |
---|---|---|
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | Bicyclic structure with an amino group | 0.97 |
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Octane derivative with similar functionalities | 0.97 |
Methyl 3-aminoadamantane-1-carboxylate | Adamantane structure with an amino group | 0.97 |
This table illustrates that while these compounds share structural similarities, their biological activities can differ significantly due to variations in stereochemistry and functional groups.
Case Study 1: Diabetes Management
A study involving db/db mice treated with this compound demonstrated significant improvements in glycemic control:
- Methodology : Mice received the compound at a dosage of 0.7 g/kg every other day for six weeks.
- Results : Improved GSIS was observed alongside enhanced preservation of beta-cell integrity as indicated by reduced apoptosis markers .
Case Study 2: Neuroprotection in Parkinson’s Disease Models
Research on transgenic mice modeling Parkinson's disease showed that administration of the compound led to changes in dopamine synthesis pathways:
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9(10)5-6-2-3-7(9)4-6/h6-7H,2-5,10H2,1H3 |
InChI Key |
YUFDOUMRAXZHGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2CCC1C2)N |
Origin of Product |
United States |
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